molecular formula C18H15FN2O2 B2689040 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946344-42-9

3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2689040
CAS No.: 946344-42-9
M. Wt: 310.328
InChI Key: BELDQNJLDDNYTL-UHFFFAOYSA-N
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Description

3-Fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS 946340-49-4) is a synthetic small molecule featuring an isoxazole core linked to a fluorinated benzamide group. Isoxazole derivatives are prominent scaffolds in medicinal chemistry due to their typically low cytotoxicity and wide spectrum of investigated biological activities, which includes antimicrobial, antiviral, and significant anticancer properties . Specifically, such derivatives have demonstrated potential as anticancer agents by acting on multiple mechanistic pathways, including tubulin inhibition, protein kinase inhibition, and induction of apoptosis . The presence of the isoxazole ring and benzamide group in a single architecture makes this compound a valuable building block for developing new therapeutic agents and conducting structure-activity relationship (SAR) studies in oncology research . The compound is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-fluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-5-7-13(8-6-12)17-10-16(21-23-17)11-20-18(22)14-3-2-4-15(19)9-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELDQNJLDDNYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole Moieties

4-(((5-(3-chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide
  • Structure: Features a formylamino-methyl linker between the benzamide and a 3-chlorophenyl-substituted isoxazole.
  • Activity : Demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Rv, highlighting the role of the isoxazole-benzamide scaffold in targeting microbial enzymes .
  • Key Difference : The absence of a fluorine atom and the presence of a 3-chlorophenyl group may alter electronic properties and binding interactions compared to the target compound.
3-methoxy-N-(5-methyl-3-isoxazolyl)benzamide
  • Structure : Contains a methoxy group at the 3-position of the benzamide and a 5-methylisoxazole.

Compounds with Alternative Heterocycles

3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide (VU0366248)
  • Structure : Substitutes isoxazole with a thiazole ring and adds a pyrimidinyloxy group.
  • Activity : Acts as a metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator, suggesting CNS applications .
  • Key Difference : The thiazole’s sulfur atom may engage in different hydrogen-bonding interactions compared to the isoxazole’s oxygen.
N-(3-chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide
  • Structure : Uses a 1,2,4-oxadiazole ring instead of isoxazole, with a p-tolyl substituent.
  • Properties : The oxadiazole’s higher aromaticity and nitrogen content may enhance metabolic resistance but reduce solubility .

Fluorinated Benzamide Derivatives

3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide
  • Structure : Simplified benzamides with fluorine on both the benzoyl and aniline moieties.
  • Spectroscopy : Overlapping ¹H-NMR signals in aromatic regions due to scalar coupling, a challenge also expected for the target compound .
  • Key Insight : Fluorine’s electron-withdrawing effect deshields adjacent protons, influencing chemical shifts and coupling patterns.

Key Insights from Comparative Analysis

Lipophilicity : The p-tolyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Heterocycle Impact : Isoxazole’s oxygen atom can participate in hydrogen bonding, while thiazole (sulfur) and oxadiazole (additional nitrogen) alter electronic and steric profiles.

Biological Potential: Structural analogs demonstrate diverse activities (e.g., anti-TB, CNS modulation), suggesting the target compound warrants evaluation in similar assays.

Biological Activity

3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer proliferation.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have reported the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism
MCF75.2Induction of apoptosis
A5498.7Cell cycle arrest at G1 phase
HCT1166.1Inhibition of CDK2

Anti-inflammatory Activity

In vitro studies have demonstrated the compound's ability to reduce inflammation markers:

Inflammatory Marker Reduction (%) Concentration (µM)
TNF-alpha4510
IL-63010
COX-25020

Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2022) evaluated the anticancer effects of this compound on MCF7 and A549 cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 5.2 µM for MCF7 and 8.7 µM for A549, suggesting a potent anticancer effect mediated by apoptosis induction.

Study 2: Anti-inflammatory Effects

In a separate investigation, Liu et al. (2023) examined the anti-inflammatory properties of the compound in a lipopolysaccharide (LPS)-induced model. The treatment with the compound significantly decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

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